molecular formula C9H9NO2 B8761567 Methyl 3-(pyridin-3-yl)acrylate

Methyl 3-(pyridin-3-yl)acrylate

Cat. No.: B8761567
M. Wt: 163.17 g/mol
InChI Key: APCQGKVIYRVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyridin-3-yl)acrylate: is an organic compound that features a pyridine ring attached to a propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-3-yl)acrylate typically involves the reaction of 3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, saturated derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Methyl 3-(pyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-pyridyl)-2-propenoate
  • Methyl 3-(4-pyridyl)-2-propenoate
  • Ethyl 3-(3-pyridyl)-2-propenoate

Uniqueness

Methyl 3-(pyridin-3-yl)acrylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3

InChI Key

APCQGKVIYRVRKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromopyridine (4.82 mL, 0.05 mol), palladium acetate (0.22 g, 0.02 equiv.), tri-(o-tolyl)-phosphine (0.61 g, 0.04 equiv.), methyl acrylate (9.01 mL, 2 equiv.), triethylamine (12.5 mL) and CH3CN (25 mL) was sealed in a bomb and heated to 100° C. for 3.5 hours. The mixture was cooled in an ice-bath, the bomb was vented and the reaction mixture was concentrated in vacuo. The residue was extracted with 0.5N HCl/Et2O (3×), the organic layer was backwashed with additional 0.5N HCl and the aqueous layers were combined, basified with saturated NaHCO3 and extracted with ether. The ether layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to afford 7.89 g (97%) of methyl 3-(3-pyridyl)-2-propenoate.
Quantity
4.82 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
9.01 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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